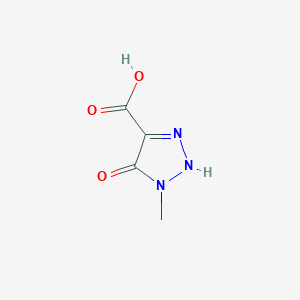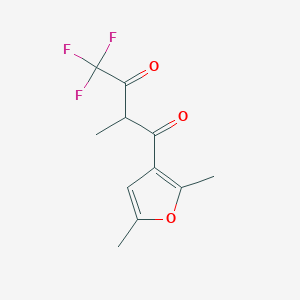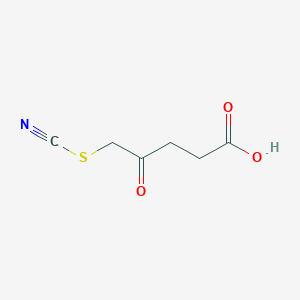![molecular formula C12H14Br2N2O4 B14011503 N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide CAS No. 81534-95-4](/img/structure/B14011503.png)
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is an organic compound with the molecular formula C12H14Br2N2O4 This compound is characterized by the presence of bromine atoms, hydroxyl groups, and propanoylamino groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diamino-2,5-dibromophenol and propanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,6-diamino-2,5-dibromophenol is dissolved in a suitable solvent like dichloromethane, and propanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2,5-dibromo-3,6-dihydroxybenzoic acid
- 2,5-dibromo-3,6-dihydroxybenzamide
- 2,5-dibromo-3,6-dihydroxy-4-(methylamino)phenyl]propanamide
Uniqueness
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is unique due to the presence of both bromine atoms and propanoylamino groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
特性
CAS番号 |
81534-95-4 |
|---|---|
分子式 |
C12H14Br2N2O4 |
分子量 |
410.06 g/mol |
IUPAC名 |
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C12H14Br2N2O4/c1-3-5(17)15-9-7(13)12(20)10(8(14)11(9)19)16-6(18)4-2/h19-20H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
HSTOZTZHONRMKE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(C(=C(C(=C1Br)O)NC(=O)CC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
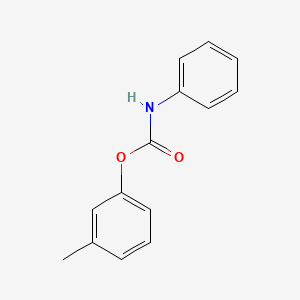
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
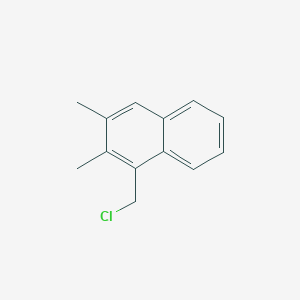
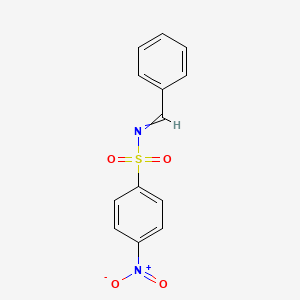
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)

